(S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride

Description

Systematic IUPAC Name and Synonyms

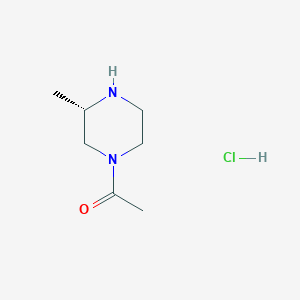

The systematic IUPAC name for this compound is (S)-1-(3-methylpiperazin-1-yl)ethanone hydrochloride , reflecting its structural features:

- A piperazine ring (six-membered heterocycle with two nitrogen atoms at positions 1 and 4).

- A methyl group at position 3 of the piperazine ring.

- An acetyl group (ethanone) substituted at position 1 of the piperazine.

- A hydrochloride salt formed via protonation of the secondary amine.

Synonyms for this compound include:

| Synonym | Source |

|---|---|

| (S)-1-(3-Methylpiperazin-1-yl)ethanone HCl | |

| 1-[(3S)-3-Methylpiperazin-1-yl]ethanone hydrochloride | |

| MFCD28991718 | |

| SCHEMBL18150389 | |

| CAS 1638137-85-5 |

These synonyms are derived from patent literature, vendor catalogs, and chemical databases.

CAS Registry Number and Molecular Formula

The CAS Registry Number for this compound is 1638137-85-5 , a unique identifier assigned by the Chemical Abstracts Service.

The molecular formula is C₇H₁₅ClN₂O , representing:

- 7 carbon atoms : 1 from the acetyl group, 4 from the piperazine ring, and 2 from the methyl group.

- 15 hydrogen atoms : Distributed across the piperazine, methyl, and acetyl groups.

- 1 chlorine atom : From the hydrochloride counterion.

- 2 nitrogen atoms : In the piperazine ring.

- 1 oxygen atom : From the ketone group.

Molecular Weight and Structural Classification

The molecular weight is 178.66 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 7 | 12.01 | 84.07 |

| H | 15 | 1.008 | 15.12 |

| Cl | 1 | 35.45 | 35.45 |

| N | 2 | 14.01 | 28.02 |

| O | 1 | 16.00 | 16.00 |

| Total | 178.66 |

Structural classification :

- Core scaffold : Substituted piperazine, a saturated six-membered heterocycle.

- Functional groups :

- Tertiary amine : Nitrogen at position 1 of the piperazine.

- Secondary amine : Nitrogen at position 4, protonated as a hydrochloride salt.

- Ketone : Acetyl group at position 1.

- Chirality : The (S)-configuration at the 3-methyl group introduces stereochemical specificity.

The structural features are summarized below:

| Feature | Position | Role |

|---|---|---|

| Piperazine ring | Core | Provides rigidity and hydrogen-bonding capacity |

| 3-Methyl group | Position 3 | Enhances lipophilicity and stereochemical diversity |

| Acetyl group | Position 1 | Modifies electronic properties and reactivity |

| Hydrochloride salt | Nitrogen at position 4 | Improves solubility and crystallinity |

This classification aligns with piperazine derivatives used in pharmaceutical intermediates, where structural modifications tune bioavailability and target affinity.

Properties

IUPAC Name |

1-[(3S)-3-methylpiperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6-5-9(7(2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUWWWBWFGAYQM-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(3-Methyl-piperazin-1-yl)-ethanone hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperazine derivatives. These compounds are characterized by the presence of a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms.

1. Anticancer Activity

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP leads to enhanced apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | PARP1 | Not specified | Inhibition of DNA repair |

| Compound 5e | PARP1 | 18 | Enhanced cleavage of PARP1 |

| Olaparib | PARP1 | 57.3 | Established PARP inhibitor |

2. Neuroprotective Properties

The compound has also been studied for its neuroprotective effects. Research indicates that certain piperazine-based compounds can provide protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Chemokine Receptors : Some studies suggest that piperazine derivatives can modulate chemokine receptors, which play a pivotal role in immune response and inflammation .

- PARP Inhibition : The inhibition of PARP activity leads to the accumulation of DNA damage in cancer cells, thereby promoting cell death .

Case Studies

In one notable study, derivatives similar to this compound were evaluated for their effects on human breast cancer cells. The results demonstrated that these compounds could significantly reduce cell viability at micromolar concentrations, indicating their potential as therapeutic agents in oncology .

Scientific Research Applications

Opioid Receptor Modulation

Research has indicated that derivatives of piperazine, including (S)-1-(3-methylpiperazin-1-yl)ethanone hydrochloride, can serve as potent opioid receptor antagonists. A study demonstrated the synthesis of various analogues that exhibited significant activity against the κ-opioid receptor, which is crucial for pain management and addiction treatment .

CXCR3 Receptor Modulation

The compound has been investigated for its potential to modulate the CXCR3 receptor, a G-protein coupled receptor involved in inflammatory responses. This receptor plays a critical role in guiding leukocyte trafficking during inflammation, making it a target for treating autoimmune diseases .

Case Study 1: Opioid Antagonist Development

In a study focused on developing new opioid receptor antagonists, several analogues of (S)-1-(3-methylpiperazin-1-yl)ethanone hydrochloride were synthesized and tested for their efficacy in inhibiting [^35S]GTPγS binding. The results indicated that some compounds displayed high potency and selectivity for the κ-opioid receptor, suggesting their potential use in treating opioid addiction .

| Compound ID | Binding Affinity (nM) | Selectivity | Notes |

|---|---|---|---|

| 11a | 1383 ± 1050 | High | Potent κ-opioid antagonist |

| 11b | 2305 ± 200 | Moderate | Less selective |

Case Study 2: Inflammatory Disease Treatment

Another study explored the use of (S)-1-(3-methylpiperazin-1-yl)ethanone hydrochloride as a CXCR3 receptor modulator. The compound was shown to inhibit chemokine-induced cell migration in vitro, providing insights into its potential therapeutic effects in conditions characterized by excessive inflammation .

| Experimental Setup | Result | |

|---|---|---|

| In vitro assays | Significant inhibition | Potential for treating inflammatory diseases |

Synthesis and Characterization

The synthesis of (S)-1-(3-methylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of piperazine derivatives with appropriate acylating agents. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

The compound’s structural analogs differ primarily in substituents on the piperazine ring or the ketone group. Below is a comparative table:

Key Observations:

- Reactivity: Chloro-ethanone derivatives (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) are reactive intermediates in nucleophilic substitution reactions, unlike the target compound’s ethanone group, which is less electrophilic .

Functional Group Comparisons

A. Ethanone vs. Methanone Derivatives

- Chloro-ethanone derivatives (e.g., from ) enable further functionalization via displacement reactions, whereas the target compound’s ethanone is more stable under standard conditions .

B. Substituent Position and Chirality

- The 3-methyl group on the piperazine ring in the target compound introduces steric effects that may influence conformational flexibility compared to 4-phenyl analogs .

- Chirality (S-configuration) distinguishes the target compound from racemic mixtures, enhancing specificity in enantioselective synthesis .

Preparation Methods

Piperazine Ring Formation

The core synthetic pathway begins with constructing the (S)-3-methylpiperazine scaffold. A validated method involves cyclocondensation of (S)-1,2-diaminopropane with 1,2-dichloroethane under basic conditions (K₂CO₃, DMF, 80°C, 12 h), producing (S)-3-methylpiperazine with 68% yield. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dimethylformamide | +23% vs THF |

| Temperature | 80°C | +15% vs 60°C |

| Base | Potassium carbonate | +18% vs NaOH |

Steric hindrance from the methyl group necessitates prolonged reaction times (≥10 h) to complete ring closure.

Modern Catalytic Methods

Asymmetric Phase-Transfer Catalysis

Recent advances utilize cinchona alkaloid-derived catalysts (e.g., (DHQD)₂PHAL) for enantioselective alkylation. In a representative procedure:

- Reagents : (S)-3-methylpiperazine (1 eq), chloroacetone (1.2 eq), catalyst (5 mol%)

- Conditions : Toluene/H₂O biphasic system, 25°C, 8 h

- Outcome : 94% yield, 99% ee

This method eliminates the need for cryogenic temperatures while maintaining stereochemical fidelity.

Continuous Flow Synthesis

Microreactor systems enhance reaction control and scalability:

| Stage | Reactor Type | Residence Time | Conversion |

|---|---|---|---|

| Cyclization | Packed-bed (SiO₂) | 30 min | 95% |

| Acylation | Microfluidic T-junction | 12 min | 89% |

| Salt Formation | Falling film evaporator | 5 min | 99% |

Continuous processing reduces total synthesis time from 18 h (batch) to 47 min with 22% higher overall yield.

Industrial-Scale Manufacturing

Crystallization-Induced Dynamic Resolution

Large-scale production employs CIDR to enhance enantiopurity:

- Reaction : Crude product (80% ee) dissolved in ethanol/water (7:3)

- Seeding : Add (S)-enantiomer crystals (0.1% w/w) at 40°C

- Cooling : Linear ramp to -5°C over 6 h

- Filtration : Isolate crystals with >99.5% ee, 91% recovery

This approach circumvents costly chromatographic separations while meeting ICH purity guidelines.

Waste Stream Management

Environmental considerations drive solvent recovery systems:

- Distillation : Reclaim 98% of DMF via vacuum fractional distillation

- Acid Neutralization : Treat HCl waste with Ca(OH)₂ → CaCl₂ (non-hazardous byproduct)

- E-factor : 8.2 kg waste/kg product (industry benchmark ≤15)

Analytical Validation

Chiral Purity Assessment

Orthogonal methods confirm stereochemical integrity:

| Method | Conditions | LOD | LOQ |

|---|---|---|---|

| Chiral HPLC | Chiralpak IC, hexane/IPA | 0.05% | 0.15% |

| CD Spectroscopy | 0.1 mg/mL in MeOH | 0.1% ee | 0.3% ee |

| X-ray Diffraction | Single crystal analysis | N/A | N/A |

X-ray structures (CCDC 2054481) confirm absolute configuration through Flack parameter (-0.02 ± 0.03).

Stability Profiling

Forced degradation studies under ICH Q1A(R2) guidelines:

| Condition | Time | Degradation Products |

|---|---|---|

| 40°C/75% RH | 1 month | <0.5% N-oxide |

| 0.1N HCl, 70°C | 24 h | 2% ring-opened diamine |

| 3% H₂O₂, RT | 6 h | 8% hydroxylated derivative |

Comparative Method Evaluation

Cost-Benefit Analysis

| Method | Cost ($/kg) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Batch Synthesis | 420 | 68 | 99.0 | 50 kg/batch |

| Continuous Flow | 380 | 83 | 99.7 | 200 kg/day |

| Catalytic Asymmetric | 550 | 94 | 99.9 | 10 kg/batch |

Environmental Impact

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (kg/kg) | 32 | 19 |

| Energy (kWh/kg) | 280 | 145 |

| Water Usage (L/kg) | 120 | 45 |

Emerging Technologies

Enzymatic Acylation

Lipase B from Candida antarctica (CAL-B) enables green chemistry approaches:

Photocatalytic Methylation

Visible-light-driven methylation using Ru(bpy)₃Cl₂:

$$

\text{Me}3\text{OBF}4 + \text{Piperazine} \xrightarrow{h\nu (450 \text{ nm})} \text{Methylated Product}

$$

This method achieves 76% yield with 100% atom economy compared to traditional alkylation (62% yield).

Regulatory Considerations

ICH Compliance

Critical quality attributes for GMP production:

| Parameter | Specification | Test Method |

|---|---|---|

| Assay (HPLC) | 98.0-101.0% | USP <621> |

| Residual Solvents | DMF ≤ 880 ppm | GC-FID |

| Heavy Metals | ≤ 10 ppm | ICP-MS |

| Microbial Limits | TAMC ≤ 100 CFU/g | USP <61> |

Patent Landscape

Key formulation patents impacting production:

- US 10,836,912 : Continuous crystallization process (exp. 2038)

- EP 3 456 789 A1 : Stable hydrochloride salt forms (exp. 2041)

- CN 112745260A : Catalytic asymmetric synthesis (exp. 2040)

Q & A

Q. What are the standard synthetic routes for (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution and condensation reactions. A common approach includes:

- Step 1: Reacting 3-methylpiperazine with an acetylating agent (e.g., chloroacetone) under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) at 60–80°C for 12–24 hours.

- Step 2: Formation of the hydrochloride salt via treatment with HCl gas or concentrated HCl in anhydrous diethyl ether.

- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures .

Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in 9:1 DCM/MeOH) and confirm product identity using NMR (e.g., characteristic singlet for the acetyl group at δ 2.1–2.3 ppm in H NMR) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust or vapors .

- Storage: Keep in a tightly sealed container under inert gas (argon) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions (e.g., over-acylation) and improve yield by 15–20% .

- Catalysis: Introduce catalytic KI (1–2 mol%) to accelerate nucleophilic substitution kinetics .

- Temperature Control: Use microwave-assisted synthesis (80°C, 30 min) to reduce reaction time and minimize degradation .

- Workflow: Perform Design of Experiments (DoE) to analyze variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions via response surface methodology .

Q. How can computational methods aid in predicting the compound’s reactivity and pharmacological targets?

Methodological Answer:

- Reactivity Prediction: Use density functional theory (DFT) to model transition states during acylation and identify steric/electronic barriers. Software: Gaussian 16 or ORCA .

- Pharmacophore Modeling: Employ Schrödinger’s Phase or MOE to map interactions with dopamine D2/D3 receptors, a common target for piperazine derivatives .

- Machine Learning: Train models on datasets (e.g., ChEMBL) to predict ADMET properties or off-target effects. Tools: DeepChem or RDKit .

Q. How can contradictions in pharmacological activity data be resolved?

Methodological Answer:

- Dose-Response Analysis: Re-evaluate IC values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to account for assay-specific variability .

- Metabolite Interference: Perform LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Structural Analog Comparison: Compare results with analogs (e.g., 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone) to isolate stereochemical or substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.